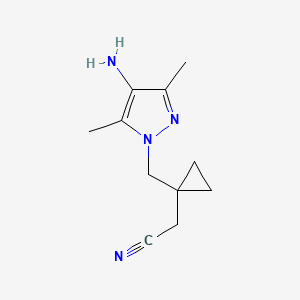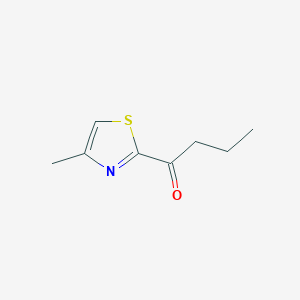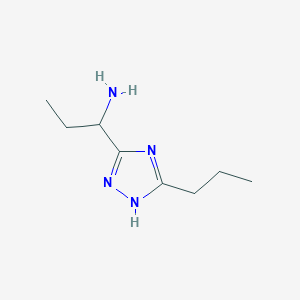![molecular formula C9H9N3O2 B15326805 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive desulfurization is one of the reactions it undergoes.
Substitution: The compound can undergo substitution reactions, such as Suzuki coupling with aryl boronic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive desulfurization using reagents like sodium borohydride.
Substitution: Suzuki coupling reactions typically use palladium catalysts and aryl boronic acids.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Desulfurized products.
Substitution: Substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits biological activity against Mycobacterium tuberculosis.
Medicine: Potential use in developing drugs for treating anxiety, convulsions, and other conditions.
Industry: Used in the synthesis of combinatorial libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and exhibiting antituberculotic effects . The compound’s structure allows for various modifications, enhancing its binding affinity and specificity towards different targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring.
Pyrazolothiazoles: These compounds contain a thiazole ring fused with a pyrazole ring.
Uniqueness
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-5-8-7(11-12)3-6(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
UMOMWQWZLZLVTA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C2C(=N1)C=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)


![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)

